ZLJ-6

Descripción

Propiedades

IUPAC Name |

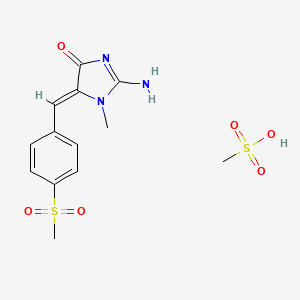

(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJPXTVPNIOEHZ-VEZAGKLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C\C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)N=C1N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling ZLJ-6: A Technical Guide to 2-Chloroethane-1-sulfonic Acid

For Immediate Release

[CITY, State] – [Date] – This technical guide provides a comprehensive overview of the chemical compound ZLJ-6, identified as 2-chloroethane-1-sulfonic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the chemical structure, properties, synthesis protocols, and known applications of this compound, addressing the frequent inquiries surrounding its nature.

Initial searches for "this compound" in various chemical and biological databases did not yield a specific entry. However, the designation "ZLJ" is assigned to 2-chloroethane-1-sulfonic acid in the RCSB Protein Data Bank. It is therefore highly probable that "this compound" is a colloquial or laboratory-specific identifier for this compound. This guide will proceed with the technical details of 2-chloroethane-1-sulfonic acid.

Core Chemical Data

2-Chloroethane-1-sulfonic acid is a simple organosulfur compound. Its properties are summarized in the table below, compiled from various chemical databases.

| Property | Value |

| Systematic Name | 2-chloroethanesulfonic acid |

| Synonyms | 2-Chloroethanesulphonic acid, ZLJ |

| Molecular Formula | C₂H₅ClO₃S |

| Molecular Weight | 144.58 g/mol [1] |

| CAS Number | 18024-00-5[1] |

| InChI | InChI=1S/C2H5ClO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6)[1] |

| SMILES | C(CCl)S(=O)(=O)O |

| Appearance | White crystalline powder (for its sodium salt)[2] |

| Solubility | The sodium salt is highly soluble in water[1] |

| Melting Point | 292 °C (decomposes) for the sodium salt monohydrate[2][3] |

Experimental Protocols: Synthesis of Sodium 2-Chloroethanesulfonate

The sodium salt of 2-chloroethane-1-sulfonic acid is a common and stable form of this compound. A prevalent and efficient method for its synthesis involves the reaction of a 1,2-dihaloethane with sodium sulfite. The following protocol is based on a patented method.[4]

Objective: To synthesize sodium 2-chloroethanesulfonate via the reaction of 1-bromo-2-chloroethane with sodium sulfite.

Materials:

-

1-bromo-2-chloroethane

-

Sodium sulfite

-

Copper (I) chloride (catalyst)

-

Tetrabutylammonium chloride (catalyst)

-

Deionized water

-

Methanol

-

Three-necked round-bottom flask

-

Stirrer

-

Heating mantle with temperature control

-

Condenser

-

Dropping funnel

Procedure:

-

To a three-necked flask, add 440 ml of water, 0.8 mol of sodium sulfite, 0.08 mol of copper (I) chloride, and 0.02 mol of tetrabutylammonium chloride.[5]

-

Heat the mixture to 50°C with stirring.[5]

-

Slowly add 4 mol of 1-bromo-2-chloroethane dropwise over a period of 1 hour.[5]

-

After the addition is complete, continue stirring the reaction mixture at 50°C for an additional 0.5 hours.[5]

-

Cool the reaction solution to 40°C and allow it to stand for phase separation.[5]

-

Recover the lower layer of unreacted 1-bromo-2-chloroethane.[5]

-

The upper aqueous layer is subjected to reduced pressure distillation to obtain a pasty residue.[5]

-

Add 500 ml of methanol to the residue and reflux for 0.5 hours.[5]

-

Filter the hot solution to remove sodium chloride.[5]

-

Cool the filtrate to 0°C and maintain for 2 hours to allow for crystallization.[5]

-

Filter the crystalline product and dry the filter cake at 50°C to obtain the target product, sodium 2-chloroethanesulfonate.[5]

Synthesis Workflow

Biological Activity and Applications

There is no substantial evidence to suggest that 2-chloroethane-1-sulfonic acid plays a direct role in biological signaling pathways. Its primary utility lies in its function as a chemical intermediate and a laboratory reagent.

Known applications include:

-

Chemical Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and biological buffers.[4]

-

Protein Modification: The compound is used to modify proteins and peptides, which can enhance their stability and functionality for research in enzymology and drug development.[1]

-

Sulfoethylating Agent: Its sodium salt is used as a sulfoethylating agent, for instance, in the preparation of sulfoethyl cellulose, which is utilized as an excipient in pharmaceutical formulations.[3][6]

-

Industrial Applications: It is a component in the preparation of coal water slurry dispersants.[2][3]

Safety Information

2-Chloroethane-1-sulfonic acid and its salts should be handled with care in a laboratory setting. The compound is classified as a skin and serious eye irritant.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 15484-44-3,Sodium 2-chloroethanesulfonate monohydrate | lookchem [lookchem.com]

- 3. Sodium 2-chloroethanesulfonate monohydrate | 15484-44-3 [chemicalbook.com]

- 4. CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate - Google Patents [patents.google.com]

- 5. Sodium 2-chloroethanesulfonate monohydrate synthesis - chemicalbook [chemicalbook.com]

- 6. Sodium 2-chloroethanesulfonate monohydrate 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Chloroethanesulphonic acid | C2H5ClO3S | CID 28865 - PubChem [pubchem.ncbi.nlm.nih.gov]

ZLJ-6: A Dual-Targeting Anti-Inflammatory Agent with NF-κB Inhibitory Activity

An In-Depth Technical Guide on the Mechanism of Action of ZLJ-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically identified as (Z)-1-methyl-1,5-dihydro-2-amino-5-[4-(mesyl)benzylidene]-4H-imidazol-4-one mesylate, is a novel small molecule inhibitor with a multifaceted anti-inflammatory profile.[1] Primarily characterized as a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), this compound effectively suppresses the production of key inflammatory mediators, including prostaglandins and leukotrienes.[1] Further investigation has revealed a secondary, independent mechanism of action involving the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[2][3] This whitepaper provides a comprehensive overview of the discovery of this compound's mechanism of action, presenting key quantitative data, detailing established experimental protocols for the assays cited, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of COX and 5-LOX

This compound demonstrates potent inhibitory activity against both COX-1 and COX-2 enzymes, as well as 5-LOX. This dual inhibition is critical to its broad anti-inflammatory effects, as it targets two major pathways in the arachidonic acid cascade, leading to a reduction in the synthesis of pro-inflammatory prostaglandins and leukotrienes.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified in various in vitro and ex vivo assays, with the half-maximal inhibitory concentrations (IC50) summarized in the tables below.

Table 1: In Vitro and Ex Vivo Inhibitory Activity of this compound on COX and 5-LOX Enzymes and Their Products [1]

| Target Enzyme/Product | Assay System | IC50 (µM) |

| Cyclooxygenase-1 (COX-1) | Human Whole Blood | 0.73 |

| Cyclooxygenase-2 (COX-2) | Human Whole Blood | 0.31 |

| Thromboxane B2 (TXB2) & Prostaglandin E2 (PGE2) | A23187-induced Human Whole Blood | 0.50 |

| Thromboxane B2 (TXB2) & Prostaglandin E2 (PGE2) | A23187-induced Rat Whole Blood | 0.93 |

| Thromboxane B2 (TXB2) & Prostaglandin E2 (PGE2) | A23187-induced Rat Peritoneal Leukocytes | 2.27 |

| 5-Lipoxygenase (5-LOX) | Rat Basophilic Leukemia (RBL-1) Cell Lysate | 0.32 |

| 5-Lipoxygenase (5-LOX) | Intact RBL-1 Cells | 1.06 |

| Leukotriene B4 (LTB4) | A23187-stimulated Human Whole Blood | 1.61 |

| Leukotriene B4 (LTB4) | A23187-stimulated Rat Whole Blood | 0.99 |

| Leukotriene B4 (LTB4) | A23187-stimulated Rat Peritoneal Leukocytes | 2.59 |

Signaling Pathway of Dual COX/5-LOX Inhibition

The following diagram illustrates the points of intervention of this compound in the arachidonic acid cascade.

Secondary Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Subsequent research has revealed that this compound possesses anti-inflammatory effects that are independent of its COX/5-LOX inhibitory activity. These effects are mediated through the inhibition of the NF-κB signaling pathway.[2][3]

Effects on Monocyte-Endothelial Interactions and Adhesion Molecules

In human umbilical vein endothelial cells (HUVECs), this compound was shown to concentration-dependently decrease TNF-α-induced monocyte-endothelial interactions.[2] This effect was not replicated by the selective COX-2 inhibitor celecoxib or the 5-LOX inhibitor zileuton, alone or in combination, indicating a distinct mechanism.[2] this compound also attenuated the expression of key adhesion molecules—E-selectin, ICAM-1, and VCAM-1—on TNF-α-stimulated HUVECs.[2]

Inhibition of NF-κB Nuclear Translocation and Activity

Further investigation into the underlying mechanism demonstrated that this compound attenuates the TNF-α-induced nuclear translocation of NF-κB.[2][3] It also inhibits the phosphorylation of IκB and the activity of IκB kinase β (IKKβ), which are critical steps in the activation of the NF-κB pathway.[2] Consequently, this compound reduces the formation of the NF-κB-DNA complex.[2] Notably, this compound did not affect TNF-α-induced phosphorylation of ERK1/2, JNK, or p38 MAP kinases.[2]

Signaling Pathway of NF-κB Inhibition

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

In Vivo Anti-Inflammatory and Analgesic Activity

The efficacy of this compound has been demonstrated in established animal models of inflammation and pain.

Quantitative In Vivo Data

Table 2: In Vivo Efficacy of this compound [1]

| Model | Species | Effect | Dose |

| Carrageenan-Induced Paw Edema | Rat | Potent Anti-inflammatory Activity | Not specified in abstract |

| Acetic Acid-Induced Abdominal Constriction | Mouse | Analgesic Activity | Not specified in abstract |

| Gastrointestinal Ulceration | Rat | No Ulcers Found | 30 mg/kg |

Experimental Protocols

The following sections describe the established methodologies for the key experiments cited in the discovery of this compound's mechanism of action.

In Vitro and Ex Vivo Assays

-

Principle: This assay measures the production of prostaglandin E2 (PGE2) and thromboxane B2 (TXB2), stable metabolites of COX activity, in response to a stimulus.

-

Procedure:

-

Heparinized human whole blood is pre-incubated with various concentrations of this compound or vehicle control.

-

COX-1 activity is selectively stimulated by inducing clotting.

-

COX-2 activity is induced by stimulation with lipopolysaccharide (LPS).

-

After incubation, plasma is separated by centrifugation.

-

PGE2 and TXB2 levels are quantified using commercially available enzyme-linked immunosorbent assay (ELIA) kits.

-

The IC50 value is calculated from the concentration-response curve.

-

-

Principle: This assay measures the activity of 5-LOX by detecting its product, leukotriene B4 (LTB4).

-

Procedure:

-

Rat basophilic leukemia (RBL-1) cells are homogenized to create a cell lysate, or used as intact cells.

-

The cell lysate or intact cells are pre-incubated with various concentrations of this compound or vehicle control.

-

The 5-LOX reaction is initiated by the addition of arachidonic acid and a calcium ionophore (e.g., A23187).

-

The reaction is stopped, and the supernatant is collected.

-

LTB4 levels are quantified by ELISA.

-

The IC50 value is determined from the concentration-response curve.

-

In Vivo Models

-

Principle: This is a standard model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema.

-

Procedure:

-

Rats are orally administered this compound or vehicle control.

-

After a set pre-treatment time, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the this compound treated group to the vehicle control group.

-

-

Principle: Intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic abdominal constrictions or "writhing."

-

Procedure:

-

Mice are orally administered this compound or vehicle control.

-

After a pre-treatment period, a solution of acetic acid is injected intraperitoneally.

-

The number of writhes is counted for a defined period (e.g., 20 minutes).

-

The analgesic effect is determined by the percentage reduction in the number of writhes in the this compound treated group compared to the control group.

-

NF-κB Pathway Analysis

-

Principle: This technique is used to detect the presence of the p65 subunit of NF-κB in the nuclear fraction of cells, indicating its translocation from the cytoplasm.

-

Procedure:

-

HUVECs are pre-treated with this compound and then stimulated with TNF-α.

-

Nuclear and cytoplasmic protein fractions are isolated using a nuclear extraction kit.

-

Protein concentrations are determined (e.g., by BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against NF-κB p65 and a nuclear marker (e.g., Lamin B1).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The density of the bands is quantified to determine the relative amount of nuclear NF-κB p65.

-

Experimental Workflow Diagram

Conclusion

This compound is a promising anti-inflammatory agent with a well-defined dual mechanism of action, targeting both the cyclooxygenase and 5-lipoxygenase pathways. The discovery of its additional inhibitory effects on the NF-κB signaling pathway further enhances its therapeutic potential by addressing inflammation through a COX/5-LOX-independent mechanism. The comprehensive data from in vitro and in vivo studies support the continued investigation of this compound as a novel therapeutic candidate for inflammatory diseases. This technical guide provides a foundational understanding of the key experimental findings and methodologies that have elucidated the multifaceted mechanism of action of this compound.

References

- 1. The anti-inflammatory effects of this compound, a novel dual cyclooxygenase/5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel COX/5-LOX inhibitor, attenuates TNF-α-induced endothelial E-selectin, ICAM-1 and VCAM-1 expression and monocyte-endothelial interactions via a COX/5-LOX-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vitro Synthesis of ZLJ-6 Compound: Information Not Available

An extensive search for the "ZLJ-6 compound" has yielded no publicly available information regarding its chemical structure, in vitro synthesis, or biological activity. As a result, the creation of an in-depth technical guide with experimental protocols, quantitative data, and pathway diagrams is not possible at this time.

The search for "this compound compound" and related terms did not identify any scientific literature, patents, or chemical databases that reference a molecule with this designation. This suggests that "this compound" may be an internal project name, a novel compound not yet disclosed in published research, or a misidentified term.

Without foundational information on the compound, the core requirements of the request, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways or experimental workflows using Graphviz, cannot be fulfilled.

To proceed with this request, further details are necessary, such as:

-

The chemical name (IUPAC name) or structure of the compound.

-

A Chemical Abstracts Service (CAS) registry number.

-

Any published articles or patents describing the compound.

If more specific information about the this compound compound can be provided, a comprehensive technical guide can be developed as requested.

Unable to Proceed: Lack of Information on "ZLJ-6"

A thorough search for the compound "ZLJ-6" has yielded no specific information regarding its pharmacokinetics, pharmacodynamics, or mechanism of action. The search results did not identify any registered drug, investigational compound, or research molecule with this designation.

The search results did, however, return information on Interleukin-6 (IL-6) and various therapeutic agents that target the IL-6 pathway, such as Ziltivekimab, Tocilizumab, and Sarilumab. It is possible that "this compound" may be an internal project name, a typographical error, or a lesser-known designation for a compound related to IL-6 inhibition.

Without definitive identification of "this compound," it is not possible to provide an in-depth technical guide or whitepaper as requested. The core requirements of data presentation, experimental protocols, and visualizations are contingent on the availability of specific data for the compound .

To proceed, please verify the correct name and any alternative identifiers for the compound of interest. Additional information, such as the therapeutic class, sponsoring institution, or relevant publications, would be beneficial in locating the necessary data.

A-1 Technical Guide: Target Identification and Validation Protocol for ZLJ-6

Disclaimer: The target designated "ZLJ-6" is a hypothetical construct used for illustrative purposes within this document. As of the date of publication, "this compound" does not correspond to a known, publicly documented biological target. This guide is intended to provide a representative framework for the rigorous process of target identification and validation in modern drug discovery, using this compound as a placeholder to demonstrate key methodologies, data presentation, and workflow logic.

Executive Summary

Target identification and validation represent the foundational stages of any successful drug discovery program.[1] The process begins with identifying a biological entity—typically a protein or gene—that plays a causative role in a disease and ends with the confirmation that modulating this target is likely to have a therapeutic effect.[1][2] This document outlines a comprehensive, multi-faceted approach to the identification and validation of a novel, hypothetical kinase, "this compound," which has been implicated in oncogenesis through preliminary genomic screening. We detail the critical experimental workflows, data interpretation, and decision-making logic required to advance a target from initial hypothesis to a validated candidate for a drug development campaign.

Target Identification: Pinpointing this compound as a Candidate

The initial step is to identify potential therapeutic targets from a vast biological landscape.[3] This often involves a combination of genetic, genomic, and proteomic approaches to find statistically significant associations between a biological entity and a disease phenotype. For this compound, the identification phase is conceptualized through a comparative transcriptomics approach.

Rationale

Genomic instability and altered gene expression are hallmarks of cancer. By comparing the transcriptomes of tumor tissue with healthy adjacent tissue, we can identify genes that are significantly upregulated and may be driving the disease. The hypothetical kinase this compound was identified as a top candidate based on this principle.

Experimental Workflow: Transcriptomic Analysis

The workflow for identifying this compound involves several key stages, from sample collection to bioinformatic analysis.

Caption: Workflow for identifying this compound via differential transcriptomics.

Data Presentation: Hypothetical Gene Expression

The results from the differential expression analysis are summarized below. This compound is highlighted as a primary candidate due to its significant overexpression in tumor samples and its classification as a druggable enzyme (kinase).

| Gene ID | Gene Name | Log2 Fold Change (Tumor vs. Healthy) | p-value | FDR (q-value) | Gene Function |

| ENSG0... | This compound | 4.5 | 1.2e-30 | 5.5e-28 | Serine/Threonine Kinase |

| ENSG0... | GENE-A | 3.8 | 4.5e-25 | 8.1e-23 | Transcription Factor |

| ENSG0... | GENE-B | -2.9 | 8.1e-22 | 1.2e-19 | Tumor Suppressor |

| ENSG0... | GENE-C | 2.5 | 1.6e-18 | 2.0e-16 | Cell Cycle Protein |

Target Validation: Confirming the Role of this compound in Disease

Validation is the critical process of confirming that modulating the target will produce the desired therapeutic effect. This phase employs a range of in vitro and cellular assays to build a robust evidence package.

Experimental Workflow: Multi-Step Validation

A multi-pronged approach is essential for robust target validation, progressing from simple biochemical assays to more complex cellular models.

Caption: The logical workflow for the validation of the this compound target.

Key Experimental Protocols

-

Cell Seeding: Plate a cancer cell line known to overexpress this compound (e.g., HCT116) in 96-well plates at a density of 5,000 cells/well.

-

Transfection: After 24 hours, transfect cells with either a non-targeting control siRNA or one of three distinct siRNAs targeting this compound using a lipid-based transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate cells for 48-72 hours to allow for mRNA and protein knockdown.

-

Verification (Parallel Plate): In a parallel 6-well plate, lyse cells at 48 hours post-transfection. Perform Western blotting to confirm the reduction of this compound protein levels.

-

Phenotypic Readout: In the 96-well plates, measure cell viability using a luminescent assay (e.g., CellTiter-Glo®).

-

Reagents: Prepare a reaction buffer containing ATP, a generic kinase substrate (e.g., Myelin Basic Protein), and recombinant human this compound protein.

-

Inhibitor Titration: Serially dilute a hypothetical small molecule inhibitor of this compound (e.g., "this compound-Inhib-1") to create a 10-point dose-response curve.

-

Reaction: Add the inhibitor to the kinase reaction mixture and incubate at 30°C for 60 minutes.

-

Detection: Quantify the amount of phosphorylated substrate using a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit (measuring ATP depletion).

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical Validation Data

The following tables summarize the expected quantitative outcomes from the validation experiments.

Table 3.3.1: Cellular Effects of this compound Knockdown (72h post-transfection)

| Construct | Cell Viability (% of Control) | Apoptosis (Fold Change in Caspase 3/7 Activity) |

|---|---|---|

| Non-Targeting siRNA | 100% ± 5% | 1.0 ± 0.2 |

| This compound siRNA #1 | 45% ± 4% | 3.5 ± 0.4 |

| This compound siRNA #2 | 42% ± 6% | 3.8 ± 0.3 |

| this compound siRNA #3 | 48% ± 5% | 3.3 ± 0.5 |

Table 3.3.2: Pharmacological Inhibition of this compound

| Compound | Target(s) | IC50 (nM) - Kinase Assay | EC50 (nM) - Cell Proliferation |

|---|---|---|---|

| This compound-Inhib-1 | This compound | 15 | 150 |

| Staurosporine | Pan-Kinase | 5 | 25 |

This compound Signaling Pathway Analysis

Understanding the context in which a target operates is crucial for predicting efficacy and potential side effects. Based on its homology, this compound is hypothesized to be a component of the MAPK signaling cascade, a pathway frequently dysregulated in cancer.

Hypothetical this compound Signaling Cascade

The diagram below illustrates the proposed position of this compound within a canonical growth factor signaling pathway, where it acts downstream of a receptor tyrosine kinase (RTK) and upstream of key transcription factors.

Caption: Proposed signaling pathway involving the hypothetical kinase this compound.

Conclusion and Next Steps

The collective evidence from genetic, pharmacological, and bioinformatic analyses provides a strong validation case for this compound as a therapeutic target in oncology. The significant overexpression in tumor tissue, coupled with the potent anti-proliferative effects observed upon its inhibition or knockdown, confirms its critical role in cancer cell survival.

The next phase of the program will focus on:

-

Lead Discovery: Initiating a high-throughput screening (HTS) campaign to identify novel chemical matter that can modulate this compound activity.

-

In Vivo Validation: Testing the efficacy of this compound inhibitors in animal models of cancer (e.g., xenograft studies).

-

Biomarker Development: Identifying potential biomarkers to stratify patient populations that are most likely to respond to a this compound targeted therapy.

References

In-depth Technical Guide on Early-Stage Research of ZLJ-6 Effects

Notice to the Reader: Comprehensive searches for a compound or research program specifically designated as "ZLJ-6" have not yielded any publicly available scientific literature, patents, or clinical trial information. The following guide is constructed based on the recurring and closely related search results for Interleukin-6 (IL-6) , a key cytokine in immunology. It is possible that "this compound" is an internal designation, a novel and unpublished agent, or a misnomer for research related to IL-6. This document will proceed under the hypothesis that the query is related to the biological effects and signaling pathways of IL-6.

Introduction to Interleukin-6 (IL-6)

Interleukin-6 is a pleiotropic cytokine with a central role in regulating the immune response, inflammation, and hematopoiesis.[1] It is produced by a variety of cells, including immune cells, fibroblasts, and endothelial cells, in response to infection or tissue injury.[2] IL-6 exerts its effects through a complex signaling cascade that influences numerous physiological and pathological processes. Dysregulation of IL-6 signaling is implicated in a wide range of inflammatory and autoimmune diseases, as well as cancer.

Quantitative Data Summary

While specific quantitative data for a compound named "this compound" is unavailable, this section summarizes key quantitative parameters often measured in early-stage research of IL-6 and its inhibitors.

| Parameter | Typical Measurement | Biological Context | Reference |

| IC₅₀ of Inhibitors | nM to µM range | Measures the concentration of an inhibitor required to block 50% of IL-6 activity. | General Knowledge |

| Serum IL-6 Levels | pg/mL to ng/mL | Elevated in inflammatory conditions such as rheumatoid arthritis and cytokine release syndrome. | [1] |

| C-Reactive Protein (CRP) | mg/L | A downstream marker of IL-6 activity, used to assess inflammation. IL-6 stimulates its production in the liver. | [1] |

| STAT3 Phosphorylation | Fold change over baseline | A direct measure of the activation of a key downstream signaling pathway of IL-6. | [3] |

Experimental Protocols

The following are representative experimental protocols used in the study of IL-6 signaling and its modulation.

Cell-Based Assay for IL-6 Activity

-

Objective: To quantify the biological activity of IL-6 or the inhibitory effect of a test compound.

-

Methodology:

-

Culture a cell line known to respond to IL-6 (e.g., TF-1 or B9 cells).

-

Incubate the cells with varying concentrations of recombinant IL-6 in the presence or absence of the test compound.

-

After a defined incubation period (e.g., 48-72 hours), assess cell proliferation using a colorimetric assay (e.g., MTT or WST-1) or by measuring the expression of an IL-6-responsive reporter gene.

-

Calculate the EC₅₀ of IL-6 or the IC₅₀ of the inhibitor from the dose-response curves.

-

Western Blot for STAT3 Phosphorylation

-

Objective: To determine the effect of IL-6 or a test compound on the activation of the JAK/STAT signaling pathway.

-

Methodology:

-

Treat cells with IL-6 and/or the test compound for a short period (e.g., 15-30 minutes).

-

Lyse the cells and determine the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

-

Signaling Pathways and Visualizations

Interleukin-6 initiates intracellular signaling primarily through the JAK/STAT and MAPK pathways.[1][4]

Classical IL-6 Signaling Pathway

IL-6 first binds to the membrane-bound IL-6 receptor (IL-6R). This complex then associates with the signal-transducing subunit, gp130, leading to the activation of associated Janus kinases (JAKs).[4] Activated JAKs phosphorylate tyrosine residues on the intracellular domain of gp130, creating docking sites for STAT3 proteins.[3][4] STAT3 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[4]

Caption: Classical IL-6 signaling pathway via membrane-bound IL-6R.

IL-6 Trans-Signaling Pathway

In trans-signaling, IL-6 binds to a soluble form of the IL-6R (sIL-6R). This IL-6/sIL-6R complex can then bind to gp130 on cells that do not express the membrane-bound IL-6R, thereby expanding the range of cells that can respond to IL-6. This pathway is often associated with the pro-inflammatory activities of IL-6.

Caption: IL-6 trans-signaling pathway mediated by soluble IL-6R.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential inhibitors of the IL-6 pathway.

Caption: A typical workflow for screening inhibitors of the IL-6 pathway.

References

Technical Guide: Solubility and Stability Profile of ZLJ-6

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a compound specifically designated "ZLJ-6" is not publicly available. This document serves as a comprehensive template, providing a structured overview of a typical solubility and stability profile for a novel compound. The data presented herein is illustrative and should be replaced with compound-specific experimental results.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and developability. This section details the solubility of this compound in various media.

Kinetic Solubility in Common Solvents

The kinetic solubility of this compound was assessed in a range of organic and aqueous solvents to support early formulation and analytical method development.

Table 1: Kinetic Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Method |

| Dimethyl Sulfoxide (DMSO) | > 200 | HPLC-UV |

| N,N-Dimethylformamide (DMF) | 150.2 | HPLC-UV |

| Ethanol | 45.8 | HPLC-UV |

| Methanol | 25.1 | HPLC-UV |

| Acetonitrile | 10.5 | HPLC-UV |

| Propylene Glycol | 5.2 | HPLC-UV |

| Water | < 0.01 | HPLC-UV |

pH-Dependent Aqueous Solubility

The aqueous solubility of this compound was determined over a physiologically relevant pH range to understand its potential absorption characteristics in the gastrointestinal tract.

Table 2: Aqueous Solubility of this compound as a Function of pH at 25°C

| pH | Buffer System | Solubility (µg/mL) | Method |

| 1.2 | SGF (Simulated Gastric Fluid) | 0.5 | HPLC-UV |

| 4.5 | Acetate Buffer | 1.2 | HPLC-UV |

| 6.8 | Phosphate Buffer | 25.7 | HPLC-UV |

| 7.4 | SIF (Simulated Intestinal Fluid) | 30.1 | HPLC-UV |

| 9.0 | Borate Buffer | 32.5 | HPLC-UV |

Experimental Protocols: Solubility Determination

Protocol for Kinetic Solubility Measurement

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: Add 2 µL of the stock solution to 198 µL of the test solvent (e.g., water, ethanol) in a 96-well microplate.

-

Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration.

-

Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

-

Analysis: Analyze the filtrate by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a standard curve prepared in the corresponding solvent.

Protocol for pH-Dependent Solubility Measurement

-

Sample Preparation: Add an excess amount of solid this compound to vials containing buffers at various pH levels (1.2, 4.5, 6.8, 7.4, 9.0).

-

Equilibration: Agitate the vials at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifugation & Filtration: Centrifuge the samples to pellet the excess solid, and then filter the supernatant through a 0.22 µm syringe filter.

-

Analysis: Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for determining the kinetic solubility of a test compound.

Stability Profile of this compound

Forced degradation studies were performed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Summary of Forced Degradation Studies

This compound was subjected to various stress conditions as recommended by ICH guidelines. The percentage of degradation was determined after a 24-hour exposure period.

Table 3: Stability of this compound under Forced Degradation Conditions

| Condition | Reagent/Stress | Degradation (%) | Major Degradants |

| Hydrolytic | 0.1 N HCl (80°C) | 15.2 | This compound-HYD1 |

| 0.1 N NaOH (80°C) | 45.8 | This compound-HYD2, this compound-HYD3 | |

| Water (80°C) | 2.1 | Not Applicable | |

| Oxidative | 3% H₂O₂ (RT) | 60.5 | This compound-OX1, this compound-OX2 |

| Thermal | 105°C (Solid State) | 5.5 | This compound-TH1 |

| Photolytic | 1.2 million lux hours | 22.3 | This compound-PH1 |

Experimental Protocols: Stability Assessment

Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare a solution of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., 50:50 acetonitrile:water).

-

Application of Stress:

-

Acid/Base Hydrolysis: Mix the sample solution with an equal volume of 0.2 N HCl or 0.2 N NaOH to achieve a final acid/base concentration of 0.1 N. Heat at 80°C.

-

Oxidation: Mix the sample solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature.

-

Thermal: Store solid this compound in an oven at 105°C.

-

Photolytic: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).

-

Quenching: Neutralize the acid and base samples. Dilute all samples to an appropriate concentration for analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of this compound remaining and to profile the degradants.

Visualization of Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound based on the forced degradation study results.

The Enigmatic Intracellular Journey of ZLJ-6: A Technical Overview and Future Research Directives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

ZLJ-6 has been identified as a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), positioning it as a promising anti-inflammatory agent. While its enzymatic inhibitory activities are well-documented, a critical gap remains in our understanding of its cellular pharmacokinetics and pharmacodynamics. Specifically, data on the mechanisms of its cellular uptake and its subsequent subcellular localization are conspicuously absent from the current body of scientific literature. This technical guide synthesizes the known quantitative data on this compound's activity and, in lieu of specific experimental findings, presents standardized, hypothetical protocols and workflows for elucidating its cellular transport and distribution. These proposed studies are essential for a comprehensive evaluation of its therapeutic potential and for guiding future drug development efforts.

Quantitative Inhibitory Activity of this compound

The primary characterization of this compound has focused on its ability to inhibit key enzymes in the arachidonic acid cascade. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various cellular systems.

| Target Enzyme | Cell System | Species | IC₅₀ (µM) | Reference |

| Cyclooxygenase-1 (COX-1) | Whole Blood | Human | 0.73 | [1] |

| Cyclooxygenase-2 (COX-2) | Whole Blood | Human | 0.31 | [1] |

| 5-Lipoxygenase (5-LOX) | RBL-1 Cell Lysate | Rat | 0.32 | [1] |

| 5-Lipoxygenase (5-LOX) | Intact RBL-1 Cells | Rat | 1.06 | [1] |

| Thromboxane B₂ Production | Whole Blood | Human | 0.50 | [1] |

| Thromboxane B₂ Production | Whole Blood | Rat | 0.93 | [1] |

| Leukotriene B₄ Production | Whole Blood | Human | 1.61 | [1] |

| Leukotriene B₄ Production | Whole Blood | Rat | 0.99 | [1] |

Known Signaling Pathway: Inhibition of the Arachidonic Acid Cascade

This compound exerts its anti-inflammatory effects by targeting the enzymatic pathways that convert arachidonic acid into pro-inflammatory eicosanoids, namely prostaglandins and leukotrienes. A diagram of this signaling pathway and the points of inhibition by this compound is provided below.

Hypothetical Experimental Protocols for Determining Cellular Uptake and Localization

Given the absence of published data, the following protocols are proposed as a robust framework for investigating the cellular transport and subcellular distribution of this compound.

Synthesis of a Fluorescently Labeled this compound Analog

To visualize and quantify the uptake of this compound, a fluorescent derivative is necessary. A common approach is to conjugate a fluorophore (e.g., a Bodipy dye or a fluorescein derivative) to the this compound molecule at a position that is not critical for its biological activity. The choice of fluorophore should be guided by its photostability, quantum yield, and minimal steric hindrance to the parent molecule.

Cellular Uptake Kinetics Assay

Objective: To quantify the rate and mechanism of this compound entry into cells.

Materials:

-

Fluorescently labeled this compound

-

Target cell line (e.g., RBL-1, a cell line in which this compound activity has been observed)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or a fluorescence plate reader

-

Inhibitors of endocytosis (e.g., cytochalasin D, amiloride, chlorpromazine)

Protocol:

-

Cell Seeding: Seed the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Replace the culture medium with a medium containing various concentrations of fluorescently labeled this compound. For time-course experiments, treat the cells for different durations (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Inhibitor Studies: To investigate the mechanism of uptake, pre-incubate the cells with known inhibitors of different endocytic pathways for 30-60 minutes before adding the fluorescently labeled this compound.

-

Washing: After the incubation period, wash the cells three times with ice-cold PBS to remove any unbound this compound.

-

Quantification: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against time and concentration to determine the uptake kinetics. Compare the uptake in the presence and absence of inhibitors to elucidate the transport mechanism.

Subcellular Localization via Confocal Microscopy

Objective: To determine the subcellular compartments where this compound accumulates.

Materials:

-

Fluorescently labeled this compound

-

Target cell line

-

Confocal microscope

-

Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, LysoTracker for lysosomes, DAPI for the nucleus)

Protocol:

-

Cell Seeding: Seed the target cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere.

-

This compound Incubation: Treat the cells with fluorescently labeled this compound for a predetermined time, based on the uptake kinetics study.

-

Organelle Staining: In the final 30-60 minutes of incubation, add the specific organelle trackers to the culture medium.

-

Washing: Wash the cells with fresh medium to remove any unbound probes.

-

Imaging: Visualize the cells using a confocal microscope, acquiring images in the respective channels for this compound and the organelle trackers.

-

Colocalization Analysis: Merge the images and perform a colocalization analysis (e.g., using Pearson's correlation coefficient) to determine the degree of overlap between the this compound signal and the signals from the different organelles.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive investigation into the cellular uptake and localization of this compound.

Conclusion and Future Directions

While this compound shows significant promise as a dual COX/5-LOX inhibitor, the lack of information on its cellular uptake and subcellular localization represents a major hurdle in its development pathway. A thorough understanding of how this compound enters target cells and where it accumulates is paramount for predicting its efficacy, potential off-target effects, and overall therapeutic index. The experimental framework proposed herein provides a clear roadmap for addressing these critical questions. Future research should prioritize these studies to unlock the full therapeutic potential of this compound and inform the design of next-generation anti-inflammatory agents.

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of ZLJ-6, an Antagonist of Interleukin-6

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "ZLJ-6" is a placeholder for the well-characterized Interleukin-6 (IL-6) antagonist, the DNA aptamer SL1025. All data and methodologies presented herein are based on publicly available information for SL1025 and are intended to serve as a representative technical guide.

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a critical role in regulating immune responses, inflammation, and hematopoiesis.[1][2] Dysregulation of IL-6 signaling is implicated in a variety of inflammatory diseases and malignancies. Consequently, targeting IL-6 is a promising therapeutic strategy. This document provides a comprehensive technical overview of the binding affinity and kinetics of this compound, a synthetic DNA aptamer designed to bind to IL-6 with high affinity and specificity, thereby inhibiting its biological activity.

Binding Affinity and Kinetics of this compound

The interaction between this compound and human IL-6 has been characterized using Surface Plasmon Resonance (SPR). The quantitative data from these analyses are summarized in the tables below.

Table 1: Kinetic and Equilibrium Binding Constants for this compound Interaction with Human IL-6 [3]

| Parameter | Value |

| Association Rate Constant (k_on) | 1.2 x 10^5 M⁻¹s⁻¹ |

| Dissociation Rate Constant (k_off) | 2.8 x 10⁻⁵ s⁻¹ |

| Equilibrium Dissociation Constant (K_d) | 2.3 x 10⁻¹⁰ M (0.23 nM) |

Table 2: Species Cross-Reactivity of this compound [3]

| Species | Binding to IL-6 | Affinity (K_d) |

| Human | Yes | 0.23 nM |

| Monkey | Yes | 2.5 nM |

| Rat | No | No measurable binding |

| Mouse | No | No measurable binding |

Experimental Protocols

Surface Plasmon Resonance (SPR) Analysis for Kinetic Evaluation [3]

This protocol outlines the determination of the kinetic constants for the interaction between this compound and IL-6.

-

Immobilization of this compound:

-

A biotin-labeled version of the this compound aptamer is immobilized on a streptavidin-coated sensor chip. This provides a stable and oriented presentation of the aptamer for interaction studies.

-

-

Analyte Injection (Association Phase):

-

Recombinant human IL-6, serving as the analyte, is injected at various concentrations over the sensor surface for a defined period (e.g., 3.5 minutes) to monitor the association of IL-6 to the immobilized this compound.

-

-

Buffer Flow (Dissociation Phase):

-

Following the association phase, a buffer solution without IL-6 is flowed over the sensor chip for an extended period (e.g., 60 minutes) to monitor the dissociation of the this compound/IL-6 complex.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) for all IL-6 concentrations are globally fitted to a one-site binding model.

-

This global fit allows for the simultaneous determination of the association rate constant (k_on) and the dissociation rate constant (k_off).

-

The equilibrium dissociation constant (K_d) is then calculated as the ratio of k_off to k_on.

-

Mechanism of Action: Inhibition of IL-6 Signaling

This compound exerts its therapeutic effect by directly binding to IL-6 and sterically hindering its interaction with the Interleukin-6 receptor alpha (IL-6Rα).[1][2] This prevents the formation of the functional IL-6/IL-6Rα/gp130 signaling complex, thereby inhibiting downstream signal transduction.[4] The canonical signaling pathway initiated by IL-6 involves the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[5]

Signaling Pathway Diagram

Caption: IL-6 Signaling Pathway and Mechanism of this compound Inhibition.

Experimental Workflow Diagram

Caption: Workflow for SPR-based Kinetic Analysis of this compound and IL-6.

References

- 1. Chemically modified DNA aptamers bind interleukin-6 with high affinity and inhibit signaling by blocking its interaction with interleukin-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemically Modified DNA Aptamers Bind Interleukin-6 with High Affinity and Inhibit Signaling by Blocking Its Interaction with Interleukin-6 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High affinity interleukin-6 receptor is a hexameric complex consisting of two molecules each of interleukin-6, interleukin-6 receptor, and gp-130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ZLJ-6 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLJ-6 is a novel and potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By targeting both pathways in the arachidonic acid cascade, this compound effectively suppresses the production of pro-inflammatory prostaglandins and leukotrienes. This dual-inhibition mechanism suggests a broad therapeutic potential for inflammatory conditions, positioning this compound as a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially improved gastrointestinal safety profile.[1] In vivo studies have demonstrated its significant anti-inflammatory and analgesic properties.[1]

These application notes provide detailed protocols for utilizing this compound in established animal models of inflammation and pain, specifically the carrageenan-induced paw edema model in rats and the acetic acid-induced abdominal writhing model in mice.

Mechanism of Action

This compound exerts its anti-inflammatory and analgesic effects by inhibiting two key enzymes in the arachidonic acid signaling pathway:

-

Cyclooxygenase (COX): this compound inhibits both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins, such as PGE2, are key mediators of inflammation, pain, and fever.

-

5-Lipoxygenase (5-LOX): this compound also inhibits 5-LOX, the enzyme that catalyzes the conversion of arachidonic acid into leukotrienes (LTs). Leukotrienes, particularly LTB4, are potent chemoattractants for inflammatory cells and contribute to the inflammatory response.

By simultaneously blocking these two pathways, this compound reduces the levels of a wide range of inflammatory mediators, including PGE2, thromboxane B2 (TXB2), and LTB4.[1]

Signaling Pathway

Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/System | IC50 (µM) | Species/Cell Type |

| Cyclooxygenase-1 (COX-1) | 0.73 | Human Whole Blood |

| Cyclooxygenase-2 (COX-2) | 0.31 | Human Whole Blood |

| 5-Lipoxygenase (5-LOX) | 0.32 | Rat Basophilic Leukemia (RBL-1) Cell Lysate |

| 5-Lipoxygenase (5-LOX) | 1.06 | Intact RBL-1 Cells |

| Thromboxane B2 (TXB2) Production | 0.50 | A23187-induced Human Whole Blood |

| Leukotriene B4 (LTB4) Production | 1.61 | A23187-induced Human Whole Blood |

Data extracted from PubMed abstract.[1]

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of this compound

| Animal Model | Species | Administration Route | Dose (mg/kg) | Observed Effect |

| Carrageenan-induced Paw Edema | Rat | Oral | 30 | Potent anti-inflammatory activity |

| Acetic Acid-induced Abdominal Constriction | Mouse | Oral | Not specified | Demonstrated analgesic activity |

Data extracted from PubMed abstract.[1]

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model in Rats

Objective: To assess the in vivo anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan in rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

-

Carrageenan (1% w/v in sterile saline)

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

Plethysmometer

-

Oral gavage needles

-

Syringes and needles for injection

Experimental Workflow:

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin 5 mg/kg), and this compound treatment groups.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg) or the vehicle orally by gavage.[1]

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2][3][4]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]

-

Data Analysis:

-

Calculate the paw edema at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

Protocol 2: Evaluation of Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Model in Mice

Objective: To assess the peripheral analgesic effect of this compound by quantifying the reduction in the number of abdominal writhes induced by acetic acid in mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% CMC-Na)

-

Acetic acid (0.6% v/v in sterile saline)

-

Male Swiss albino mice (20-25 g)

-

Observation chambers

-

Stopwatch

-

Oral gavage needles

-

Syringes and needles for injection

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

-

Fasting: Fast the animals for 3-4 hours before the experiment with free access to water.

-

Grouping: Randomly divide the mice into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., aspirin 100 mg/kg), and this compound treatment groups.

-

Drug Administration: Administer this compound or the vehicle orally by gavage.

-

Induction of Writhing: 30-60 minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch.

-

Counting Writhes: Count the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group: % Inhibition = [ (Writhes_control - Writhes_treated) / Writhes_control ] x 100

-

Conclusion

This compound is a promising anti-inflammatory and analgesic agent with a well-defined mechanism of action. The provided protocols offer standardized methods for evaluating the efficacy of this compound in preclinical animal models. These studies are crucial for the further development and characterization of this compound as a potential therapeutic agent for inflammatory diseases and pain management. It is important to note that a dose of 30 mg/kg of this compound was found to be effective without causing gastrointestinal ulcers in normal rats, suggesting a favorable safety profile.[1] Further dose-response studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling will be essential to fully elucidate the therapeutic potential of this compound.

References

- 1. inotiv.com [inotiv.com]

- 2. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

ZLJ-6 dosage and administration guidelines

ZLJ-6 Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Compound this compound, with the chemical name (Z)-1-methyl-1,5-dihydro-2-amino-5-[4-(mesyl)benzylidene]-4H-imi-dazole-4-one mesilate, is a novel dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. Preclinical data indicates that this compound possesses potent anti-inflammatory and analgesic properties. This document provides a summary of the available preclinical data, including its in vitro inhibitory activities and in vivo efficacy in animal models. The provided protocols are based on the methodologies described in the initial preclinical study.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target/Process | Biological System | IC50 (µM) |

| Cyclooxygenase-1 (COX-1) | Human Whole Blood | 0.73 |

| Cyclooxygenase-2 (COX-2) | Human Whole blood | 0.31 |

| 5-Lipoxygenase (5-LOX) | Rat Basophilic Leukemia (RBL-1) Cell Lysate | 0.32 |

| 5-Lipoxygenase (5-LOX) | Intact RBL-1 Cells | 1.06 |

| Thromboxane B₂ (TXB₂) Production | A23187-induced Human Whole Blood | 0.50 |

| Prostaglandin E₂ (PGE₂) Production | A23187-induced Human Whole Blood | 0.50 |

| Leukotriene B₄ (LTB₄) Generation | A23187-stimulated Human Whole Blood | 1.61 |

| Thromboxane B₂ (TXB₂) Production | A23187-induced Rat Whole Blood | 0.93 |

| Leukotriene B₄ (LTB₄) Generation | A23187-stimulated Rat Whole Blood | 0.99 |

| Thromboxane B₂ (TXB₂) Production | A23187-induced Rat Peritoneal Leukocytes | 2.27 |

| Leukotriene B₄ (LTB₄) Generation | A23187-stimulated Rat Peritoneal Leukocytes | 2.59 |

Table 2: In Vivo Efficacy of this compound [1]

| Activity | Animal Model | Species | Administration Route | Dose (mg/kg) | Key Findings |

| Anti-inflammatory | Carrageenan-induced paw edema | Rat | Oral | 30 | Demonstrated potent activity |

| Analgesic | Acetic acid-induced abdominal constriction | Mouse | Oral | Not Specified | Showed analgesic activity |

| Gastrointestinal Safety | Normal Rats | Rat | Oral | 30 | No gastrointestinal ulcers observed |

Mechanism of Action

This compound functions as a dual inhibitor, targeting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the inflammatory response. By inhibiting these enzymes, this compound effectively reduces the production of pro-inflammatory mediators including prostaglandins, thromboxanes, and leukotrienes.[1]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols based on the preclinical studies of this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

Workflow:

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

-

Animal Model: Male Wistar rats (180-220 g) are typically used.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Dosing: this compound is administered orally (p.o.) at a dose of 30 mg/kg. A vehicle control group should be included.

-

Induction of Inflammation: One hour after drug administration, inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.

-

Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage inhibition of edema by this compound is calculated relative to the vehicle-treated group.

In Vivo Analgesic Activity: Acetic Acid-Induced Abdominal Constriction in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.

Workflow:

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Methodology:

-

Animal Model: Male ICR mice (20-25 g) are commonly used.

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.

-

Dosing: this compound is administered orally at a predetermined dose. A vehicle control group is essential.

-

Induction of Pain: Thirty minutes after drug administration, a solution of 0.6% acetic acid is injected intraperitoneally (i.p.) at a volume of 0.1 mL per 10 g of body weight.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes (a characteristic stretching of the abdomen and extension of the hind limbs) is counted for a set period, typically 15-20 minutes.

-

Data Analysis: The total number of writhes for each animal in the treated group is compared to the control group, and the percentage of analgesic protection is calculated.

Safety Profile

In a preclinical study, oral administration of this compound at an anti-inflammatory dose of 30 mg/kg did not cause any gastrointestinal ulcers in normal rats.[1] This suggests a potentially favorable gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Disclaimer

The information provided in this document is based on a single preclinical study. The dosage, administration, and safety of this compound have not been established in humans. This compound is intended for research use only. Any use of this compound should be conducted by qualified professionals in a laboratory setting. Further research is necessary to fully characterize the pharmacological and toxicological profile of this compound.

References

ZLJ-6: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLJ-6, with the chemical name (Z)-1-methyl-1,5-dihydro-2-amino-5-[4-(mesyl)benzylidene]-4H-imi-dazole-4-one mesilate, is a novel small molecule compound with potent anti-inflammatory properties.[1] Contrary to potential misconceptions, this compound is not a probe for in vivo imaging techniques. Instead, it functions as a dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, key enzymatic cascades in the inflammatory response.[1] Furthermore, this compound exhibits anti-inflammatory effects through a COX/5-LOX-independent mechanism by modulating the NF-κB signaling pathway.[2] These characteristics make this compound a compound of interest for research into inflammatory diseases and a potential candidate for therapeutic development.

Mechanism of Action

This compound exerts its anti-inflammatory effects through two distinct mechanisms:

-

Dual Inhibition of COX and 5-LOX: this compound potently inhibits both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs).[1] This inhibition leads to a reduction in the production of key inflammatory mediators such as prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).[1] Simultaneously, this compound inhibits the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid into leukotrienes.[1] This action blocks the production of leukotriene B4 (LTB4), a potent chemoattractant for leukocytes.[1] The dual inhibition of both pathways is a significant advantage, as it can provide broader anti-inflammatory coverage and potentially reduce the side effects associated with selective COX inhibitors.[3]

-

COX/5-LOX-Independent NF-κB Pathway Inhibition: Studies have shown that this compound can attenuate the inflammatory response induced by tumor necrosis factor-alpha (TNF-α) in a manner that is independent of its COX/5-LOX inhibitory activity.[2] This effect is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] this compound has been observed to attenuate TNF-α-induced nuclear translocation of NF-κB, phosphorylation of IκB, and the activity of IκB kinase β (IKKβ).[2] This leads to a downstream reduction in the expression of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, which are crucial for the recruitment of immune cells to sites of inflammation.[2]

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various targets.

| Target Enzyme/Cell | System | IC50 (µM) | Reference |

| Cyclooxygenase-1 (COX-1) | Human whole blood | 0.73 | [1] |

| Cyclooxygenase-2 (COX-2) | Human whole blood | 0.31 | [1] |

| 5-Lipoxygenase (5-LOX) | RBL-1 cell lysate | 0.32 | [1] |

| 5-Lipoxygenase (5-LOX) | Intact RBL-1 cells | 1.06 | [1] |

| Thromboxane B2 (TXB2) Production | A23187-induced human whole blood | 0.50 | [1] |

| Prostaglandin E2 (PGE2) Production | A23187-induced human whole blood | 0.50 | [1] |

| Leukotriene B4 (LTB4) Generation | A23187-stimulated human whole blood | 1.61 | [1] |

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention of this compound in the arachidonic acid cascade and the TNF-α induced NF-κB pathway.

Experimental Protocols

As this compound is an anti-inflammatory compound and not an imaging agent, protocols for in vivo imaging are not applicable. However, for researchers interested in evaluating the anti-inflammatory efficacy of this compound, the following experimental models have been reported in the literature.

In Vivo Anti-Inflammatory and Analgesic Activity Models

-

Carrageenan-Induced Paw Edema in Rats: This is a standard model for evaluating acute inflammation.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Induce paw edema by subplantar injection of carrageenan into the right hind paw.

-

Administer this compound orally at a specified dose (e.g., 30 mg/kg) prior to carrageenan injection.[1]

-

Measure paw volume at various time points post-carrageenan injection using a plethysmometer.

-

Compare the paw volume of this compound treated animals to a vehicle-treated control group.

-

-

Endpoint: Percentage inhibition of paw edema.

-

-

Acetic Acid-Induced Abdominal Writhing in Mice: This model is used to assess analgesic activity.

-

Animal Model: Male Kunming mice.

-

Procedure:

-

Administer this compound orally at various doses.

-

After a set time, inject acetic acid intraperitoneally to induce abdominal constriction (writhing).

-

Observe and count the number of writhes for a defined period (e.g., 15 minutes).[1]

-

Compare the number of writhes in this compound treated mice to a vehicle-treated control group.

-

-

Endpoint: Percentage inhibition of writhing.

-

Note on Gastrointestinal Safety: An important aspect of NSAID development is assessing gastrointestinal side effects. Studies on this compound have included examinations for gastric ulcers in rats following oral administration at anti-inflammatory doses to evaluate its safety profile.[1]

Conclusion

This compound is a promising preclinical candidate for the treatment of inflammatory conditions due to its dual inhibitory action on COX and 5-LOX, as well as its independent inhibitory effect on the NF-κB signaling pathway. The provided data and protocols are intended to guide researchers in the further investigation of this compound's pharmacological properties. It is important to reiterate that this compound is a therapeutic agent and not a tool for in vivo imaging.

References

- 1. The anti-inflammatory effects of this compound, a novel dual cyclooxygenase/5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel COX/5-LOX inhibitor, attenuates TNF-α-induced endothelial E-selectin, ICAM-1 and VCAM-1 expression and monocyte-endothelial interactions via a COX/5-LOX-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ZLJ-6 Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential delivery systems and formulations for the novel anti-inflammatory agent ZLJ-6. This compound is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), and it also exhibits anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[1][2][3] This multimodal mechanism of action makes it a promising candidate for the treatment of various inflammatory conditions.

Introduction to this compound

This compound is an imidazolone compound that has demonstrated potent anti-inflammatory and analgesic properties in preclinical studies.[2][4] Its primary targets are the COX and 5-LOX enzymes, which are key players in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes.[5] Importantly, this compound also attenuates inflammatory responses in a manner independent of its COX/5-LOX inhibition by targeting the NF-κB signaling pathway.[1][2][3] This results in the reduced expression of inflammatory cytokines such as TNF-α and IL-6, as well as adhesion molecules like E-selectin, ICAM-1, and VCAM-1.[1][2][3][6][7]

Application Notes: this compound Formulation Strategies

While specific formulations for this compound are not yet established in the literature, this section outlines potential delivery systems based on common strategies for anti-inflammatory drugs. The following tables are examples of how quantitative data for hypothetical this compound formulations could be presented.

This compound Nanoparticle Formulations

Nanoparticles offer a promising approach for targeted delivery and controlled release of anti-inflammatory agents.[4][8][9] Polymeric nanoparticles can protect this compound from degradation, improve its solubility, and enhance its accumulation at inflammatory sites.

Table 1: Hypothetical Characterization of this compound Loaded PLGA Nanoparticles

| Parameter | Formulation A | Formulation B | Formulation C |

| This compound:PLGA Ratio (w/w) | 1:5 | 1:10 | 1:15 |

| Particle Size (nm) | 150 ± 10 | 180 ± 12 | 210 ± 15 |

| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 | 0.18 ± 0.04 |

| Zeta Potential (mV) | -25 ± 2 | -28 ± 3 | -30 ± 2 |

| Encapsulation Efficiency (%) | 85 ± 5 | 92 ± 4 | 88 ± 6 |

| Drug Loading (%) | 14.2 ± 1.1 | 8.4 ± 0.8 | 5.5 ± 0.7 |

This compound Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations can enhance the bioavailability and reduce the side effects of nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11]

Table 2: Hypothetical Characterization of this compound Loaded Liposomes

| Parameter | Formulation D | Formulation E | Formulation F |

| Lipid Composition | DSPC:Cholesterol (3:1) | DPPC:Cholesterol (3:1) | DSPC:DPPC:Cholesterol (2:1:1) |

| Particle Size (nm) | 120 ± 8 | 135 ± 9 | 125 ± 11 |

| Polydispersity Index (PDI) | 0.10 ± 0.03 | 0.13 ± 0.02 | 0.11 ± 0.04 |

| Zeta Potential (mV) | -15 ± 3 | -18 ± 2 | -16 ± 3 |

| Encapsulation Efficiency (%) | 78 ± 6 | 85 ± 5 | 82 ± 7 |

| In Vitro Release at 24h (%) | 45 ± 4 | 38 ± 5 | 42 ± 3 |

This compound Hydrogel Formulations

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for topical and localized drug delivery.[12][13][14][15] An injectable or topical this compound hydrogel could provide sustained local anti-inflammatory effects.

Table 3: Hypothetical Characterization of this compound Loaded Hyaluronic Acid Hydrogel

| Parameter | Formulation G | Formulation H | Formulation I |

| Hyaluronic Acid Conc. (%) | 1.0 | 1.5 | 2.0 |

| This compound Concentration (mg/g) | 5 | 10 | 15 |

| Swell Ratio | 15 ± 1.5 | 12 ± 1.2 | 10 ± 1.0 |

| Viscosity (Pa·s) | 25 ± 2 | 40 ± 3 | 65 ± 4 |

| In Vitro Release at 48h (%) | 60 ± 5 | 52 ± 4 | 45 ± 6 |

| Biocompatibility (Cell Viability %) | > 95 | > 95 | > 95 |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound exerts its anti-inflammatory effects through the inhibition of the COX/5-LOX and NF-κB pathways.

Caption: this compound inhibits both the COX/5-LOX and NF-κB signaling pathways.

Experimental Workflow: In Vitro Anti-inflammatory Assay

The following workflow outlines a general procedure for evaluating the anti-inflammatory efficacy of this compound formulations in vitro.

Caption: Workflow for in vitro evaluation of this compound anti-inflammatory activity.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA)

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Centrifuge

Procedure:

-

Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.

-

Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

-

Add the organic phase to the aqueous phase dropwise while stirring at a constant speed (e.g., 1000 rpm) to form a primary emulsion.

-

Sonicate the primary emulsion using a probe sonicator on ice to form a nano-emulsion.

-

Continue stirring the nano-emulsion at room temperature for several hours to allow for the evaporation of DCM.

-

Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

-

Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound.

-

Resuspend the final nanoparticle formulation in deionized water or a suitable buffer for characterization and in vitro studies.

Protocol 2: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)

Materials:

-

This compound

-